3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a hydroxyphenyl group, and a dimethyl-imidazo-purine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the imidazo-purine core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the fluorobenzyl group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with the imidazo-purine intermediate.
Attachment of the hydroxyphenyl group: This can be done through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinone derivatives, while nucleophilic substitution of the fluorobenzyl group could result in various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it useful in studying enzyme inhibition or protein-ligand interactions.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound may find use in the development of new materials or as a component in chemical sensors.
Mechanism of Action
The mechanism by which 3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyphenyl)-2H-benzotriazoles: These compounds are known for their UV-absorbing properties and are used in various applications, including sunscreens and polymer stabilizers.
2-(2′-hydroxyphenyl)-3,3′-dimethylindole: This family of compounds exhibits excited-state intramolecular proton transfer (ESIPT) properties, making them useful as fluorescent probes.
Uniqueness
3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl and hydroxyphenyl groups, along with the imidazo-purine core, provide a versatile platform for various applications that similar compounds may not offer.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-(2-hydroxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3/c1-13-11-26-18-19(24-21(26)28(13)16-9-5-6-10-17(16)29)25(2)22(31)27(20(18)30)12-14-7-3-4-8-15(14)23/h3-11,29H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQSCTVBIASXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)N(C3=O)CC5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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